![molecular formula C14H10BNO3 B3332574 3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile CAS No. 906673-42-5](/img/structure/B3332574.png)
3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Vue d'ensemble
Description
“3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is also known as Crisaborole . It is a small-molecule compound, non-steroidal, and an anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor . It is used for the treatment of mild-to-moderate atopic dermatitis (eczema) in adults and children (at the age of 2 and older) .
Synthesis Analysis
The synthesis of Crisaborole involves a one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile .Molecular Structure Analysis
The molecular formula of Crisaborole is C14H10BNO3 . Its systematic name is 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile . The molecular weight is 251.05 g/mol .Applications De Recherche Scientifique
Benzoxaboroles in Organic Synthesis and Biological Activity
Benzoxaboroles, including compounds like 3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile, have found extensive applications in organic synthesis, serving as building blocks and protecting groups. Their unique ability to bind hydroxyl compounds makes them suitable molecular receptors for sugars and glycoconjugates. Furthermore, certain benzoxaboroles have displayed promising biological activities, leading to their investigation in clinical trials. These compounds exhibit a diverse range of biological functions, including antibacterial, antifungal, antiprotozoal, and antiviral activities, underscoring their potential in developing new therapeutic agents (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Benzoxaboroles in Medicinal Chemistry
The versatility of the benzoxaborole moiety in medicinal chemistry is further highlighted by its incorporation into compounds that have led to new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for the treatment of onychomycosis and atopic dermatitis, respectively, with several others in various phases of clinical trials. This showcases the chemical versatility and unique mechanism of action related to the electron-deficient nature of the boron atom, making benzoxaboroles a highly interesting field for pharmaceutical research and development (Nocentini, Supuran, & Winum, 2018).
Boron-based Drugs as Antiprotozoals
Benzoxaboroles, due to their boron-based structure, have been identified as potential treatments for neglected tropical diseases such as human African trypanosomiasis, malaria, and Chagas disease. The unique properties of boron, allowing for reversible interaction with biochemical targets, are crucial for the success of these new drug candidates. The physicochemical and pharmacokinetic properties of boron-based compounds align well with requirements for oral absorption, metabolic stability, and low toxicity, important criteria for their advancement to clinical trials (Jacobs, Plattner, & Keenan, 2011).
Orientations Futures
Propriétés
IUPAC Name |
3-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BNO3/c16-8-10-2-1-3-12(6-10)19-13-4-5-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIPEQILCQEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC(=C3)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crisaborole m-Isomer | |
CAS RN |
906673-42-5 | |
| Record name | Crisaborole m-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crisaborole m-isomer | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5P9BKG47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



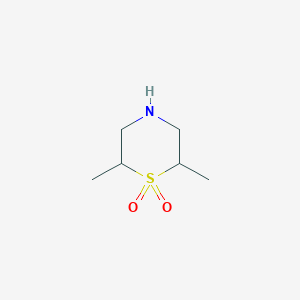

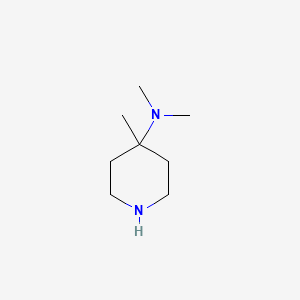
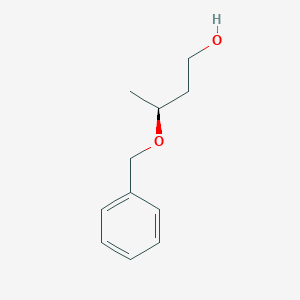
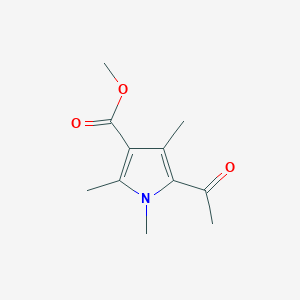
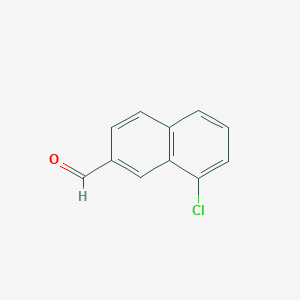
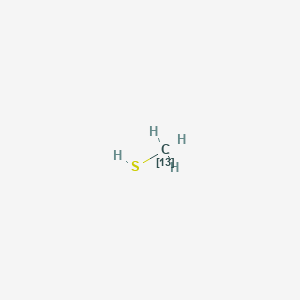
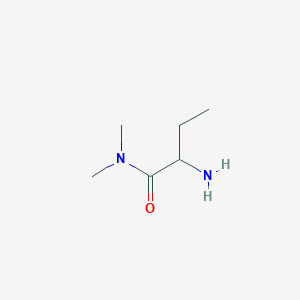
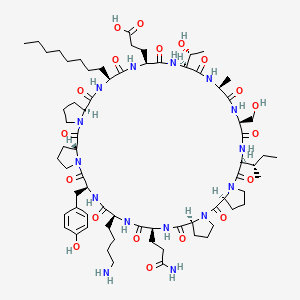
![4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid](/img/structure/B3332582.png)
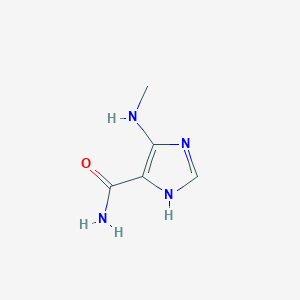
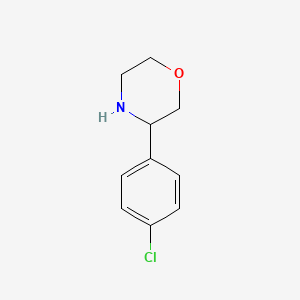
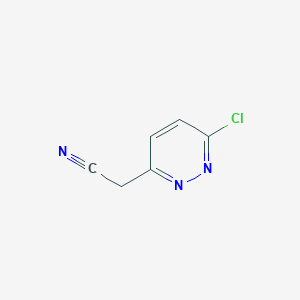
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B3332593.png)